Anastrozole EP Impurity I
CAS No.: 120511-91-3
Cat. No.: VC21344123
Molecular Formula: C15H17ClN2
Molecular Weight: 260.76 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 120511-91-3 |
---|---|
Molecular Formula | C15H17ClN2 |
Molecular Weight | 260.76 g/mol |
IUPAC Name | 2-[3-(chloromethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile |
Standard InChI | InChI=1S/C15H17ClN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3 |
Standard InChI Key | HSNGPKBBTHINTG-UHFFFAOYSA-N |
SMILES | CC(C)(C#N)C1=CC(=CC(=C1)CCl)C(C)(C)C#N |
Canonical SMILES | CC(C)(C#N)C1=CC(=CC(=C1)CCl)C(C)(C)C#N |
Appearance | Solid powder |
Structural Isomers and Analogues
Anastrozole EP Impurity I shares a core structure with Anastrozole but differs in the substituent at the 5-position of the benzene ring. While Anastrozole contains a triazole group, this impurity features a chloromethyl group, indicating potential formation during chlorination reactions in synthesis .
Synthesis and Formation Pathways
Synthesis Mechanisms
The formation of Anastrozole EP Impurity I is linked to the synthesis of Anastrozole, which involves multi-step reactions including alkylation and substitution. During the synthesis, unintended chlorination at the 5-position of the benzene ring may lead to the incorporation of the chloromethyl group instead of the triazole moiety .
Table 2: Proposed Formation Pathways
Reaction Step | Possible Mechanism | Impurity Formation Risk |
---|---|---|
Alkylation of benzene ring | Chloromethyl group introduction | High |
Substitution reactions | Misplacement of functional groups | Moderate |
Purification steps | Incomplete removal of chlorinated byproducts | Low |
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods for detecting Anastrozole EP Impurity I.
Mass Spectrometry and NMR Characterization
LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy provide structural confirmation:
Mass Molarity Calculator
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